molecular formula C4H10ClNO2 B3381109 4-Methyl-1,2-oxazolidin-4-ol hydrochloride CAS No. 2172153-44-3

4-Methyl-1,2-oxazolidin-4-ol hydrochloride

Cat. No.: B3381109
CAS No.: 2172153-44-3
M. Wt: 139.58 g/mol
InChI Key: WBDGGIYZBHZWKO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2-Oxazolidine Research

The history of oxazolidine (B1195125) chemistry began in the 19th century with the synthesis of the related 1,3-oxazolidine isomers, which were traditionally prepared through the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.org A significant milestone in the broader field was the first reported synthesis of 2-oxazolidinone, a derivative with a carbonyl group, by Siegmund Gabriel in 1888. wikipedia.org

However, intensive research into the oxazolidine scaffold was significantly catalyzed in the late 20th century. Two major developments spurred this interest: the discovery of oxazolidinones as potent antibacterial agents by scientists at DuPont in the 1980s, and their application as "Evans auxiliaries" in asymmetric synthesis, a concept reported by David A. Evans in 1981. rsc.orgresearchgate.netmdpi.com The success of the oxazolidinone antibiotic Linezolid, approved in 2000, further solidified the importance of this heterocyclic class in medicinal chemistry. mdpi.comnih.govnih.govnih.gov

While much of the historical focus has been on 1,3-oxazolidines and their 2-oxo derivatives, research into 1,2-oxazolidines (isoxazolidines) has progressed in parallel. These isomers are crucial structural motifs in their own right and are often synthesized via different pathways, most notably through the cycloaddition reactions of nitrones with alkenes. The evolution of research has led to a deeper understanding of the synthesis, stereochemistry, and potential applications of the full spectrum of oxazolidine isomers, including hydroxylated derivatives like 1,2-oxazolidinols.

Structural Characteristics of the 1,2-Oxazolidinol Core and its Conformational Landscape

The 1,2-oxazolidinol core is characterized by a saturated five-membered ring containing an N-O bond. stenutz.eu Due to inherent ring strain, the ring is not planar and adopts puckered conformations to achieve a lower energy state. The conformational landscape of five-membered heterocycles like oxazolidine is typically described by two principal forms: the envelope (E) and twist (T) conformations. researchgate.net In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. researchgate.net

The specific compound, 4-Methyl-1,2-oxazolidin-4-ol (B13239647) hydrochloride, possesses several key structural features:

1,2-Oxazolidine Ring: The foundational five-membered ring with adjacent oxygen (position 1) and nitrogen (position 2) atoms.

Tertiary Alcohol: A hydroxyl (-OH) group and a methyl (-CH₃) group are both attached to the carbon atom at position 4. This C4 position is a stereocenter if the molecule is chiral.

Hydrochloride Salt: The presence of "hydrochloride" indicates that the basic nitrogen atom of the oxazolidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻). This salt form often enhances the stability and water solubility of the compound.

The rigidity and conformational preferences of the ring can be influenced by the nature and stereochemistry of its substituents. In complex fused-ring systems, the oxazolidine ring can adopt a bent conformation, forming the base of a "pseudo-three-sided box" structure. mdpi.com

Table 1: Principal Conformations of the 1,2-Oxazolidine Ring
Conformation TypeDescriptionKey Feature
Envelope (E)Four ring atoms are roughly coplanar, with the fifth atom positioned out of the plane.One atom deviates from the plane.
Twist (T)Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms.Possesses a C₂ axis of symmetry.

Classification and Nomenclature of Oxazolidine Heterocycles relevant to 4-Methyl-1,2-oxazolidin-4-ol Hydrochloride

Heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom are broadly classified as oxazolidines. A critical distinction is made based on the relative positions of these heteroatoms.

1,2-Oxazolidine (Isoxazolidine): The oxygen and nitrogen atoms are adjacent to each other. The parent compound has the chemical formula C₃H₇NO. wikipedia.orgstenutz.eu

1,3-Oxazolidine: The oxygen and nitrogen atoms are separated by a carbon atom (i.e., at positions 1 and 3). This is often referred to simply as "oxazolidine". wikipedia.org

The systematic nomenclature of these compounds follows the Hantzsch-Widman system for heterocycles, as standardized by IUPAC. For the 1,2-oxazolidine ring, numbering begins at the oxygen atom (position 1) and proceeds sequentially around the ring towards the nitrogen atom (position 2).

Applying these rules to 4-Methyl-1,2-oxazolidin-4-ol hydrochloride :

1,2-Oxazolidin- : Identifies the core saturated five-membered ring with adjacent oxygen and nitrogen atoms.

-4-ol : Indicates a hydroxyl (-OH) group is attached to the carbon atom at position 4.

4-Methyl- : Specifies that a methyl (-CH₃) group is also located at position 4.

hydrochloride : Signifies the formation of a salt at the basic nitrogen site with hydrochloric acid.

Properties

IUPAC Name

4-methyl-1,2-oxazolidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDGGIYZBHZWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNOC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172153-44-3
Record name 4-methyl-1,2-oxazolidin-4-ol hydrochloride
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Advanced Synthetic Methodologies for 4 Methyl 1,2 Oxazolidin 4 Ol Hydrochloride and Its Analogues

Regioselective and Stereoselective Approaches to 1,2-Oxazolidinol Formation

The controlled formation of the 1,2-oxazolidinol ring is foundational. Success hinges on methods that can selectively form bonds at specific positions and create a desired stereoisomer.

1,3-Dipolar Cycloaddition is a powerful tool for constructing five-membered heterocycles like oxazolidines. mdpi.com This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide or a nitrone, to a double bond (dipolarophile), typically found in an aldehyde or ketone. mdpi.com The regioselectivity of the cycloaddition—determining which end of the dipole connects to which end of the dipolarophile—can often be controlled by the electronic properties of the substituents on both components.

Stereoselectivity in these reactions can be achieved through various means. For instance, using a chiral catalyst can guide the reactants to form one enantiomer preferentially. nih.gov Complementary stereospecific and stereoconvergent reactions have been developed for the enantioselective synthesis of 1,3-oxazolidines, which can be adapted for 1,2-oxazolidine systems. nih.gov One approach uses a rhodium catalyst for a stereospecific reaction with an enantioenriched starting material, while another uses a chiral palladium or nickel catalyst with a racemic starting material to achieve high enantiomeric excess. nih.gov Furthermore, intramolecular cyclization of hemiaminal intermediates, formed by the enantioselective addition of alcohols to imines in the presence of a chiral magnesium phosphate (B84403) catalyst, provides a highly efficient route to chiral oxazolidines. organic-chemistry.org

Multicomponent Reaction Strategies for Diverse Oxazolidine (B1195125) Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comnih.gov These one-pot procedures are highly valuable for building libraries of complex molecules like oxazolidine derivatives.

An efficient asymmetric three-component reaction has been developed involving anilines, ethyl glyoxalate, and epoxides. mdpi.com This cascade process yields multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. mdpi.com A key aspect of this reaction is the kinetic resolution of the epoxide, allowing for the synthesis of optically pure compounds. mdpi.comnih.gov

Table 1: Examples of Multicomponent Reactions for Oxazolidine Synthesis mdpi.com
Aniline ComponentEpoxide ComponentYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
AnilineStyrene Oxide45%>20:185%
4-MethoxyanilineStyrene Oxide42%>20:190%
4-Chloroaniline1,2-Epoxy-3-phenoxypropane51%>20:188%

This strategy provides a convenient method for accessing structurally diverse and optically active oxazolidine compounds, replacing traditional multi-step procedures with a more efficient and environmentally friendly approach. mdpi.comst-andrews.ac.uk

Utility of Chiral Auxiliaries in 1,2-Oxazolidinol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired chirality, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is one of the most reliable and widely used methods for asymmetric synthesis. wikipedia.orgrsc.org

Among the most successful chiral auxiliaries are the oxazolidinones, often referred to as Evans' auxiliaries. rsc.orgmdpi.com These rigid, N-acylated heterocycles effectively shield one face of the enolate, forcing incoming electrophiles (e.g., in alkylation or aldol (B89426) reactions) to approach from the less hindered side. rsc.orgresearchgate.net This high level of stereocontrol has made them invaluable in the synthesis of natural products and pharmaceuticals. rsc.orgresearchgate.net

The effectiveness of these auxiliaries is demonstrated in various transformations:

Asymmetric Alkylation: Enolates derived from N-acyloxazolidinones react with alkyl halides with high diastereoselectivity. rsc.org

Asymmetric Aldol Additions: These reactions produce syn-aldol products with predictable stereochemistry. nih.gov

Diels-Alder Reactions: Chiral oxazolidinones can serve as chiral dienophiles, controlling the stereochemistry of the resulting cycloadduct. chemtube3d.com

The auxiliary is typically removed under mild conditions, such as hydrolysis or reduction, to reveal the chiral product (e.g., an alcohol, aldehyde, or carboxylic acid) and recover the auxiliary. sigmaaldrich.com

Solid-phase synthesis, where molecules are attached to an insoluble polymer support (resin), simplifies multi-step synthetic sequences by allowing for easy purification through filtration. nih.govdoi.org Combining this technique with chiral auxiliary-based methods provides a powerful platform for asymmetric synthesis.

A protocol has been developed where a chiral Evans'-type oxazolidinone is attached to a Merrifield resin. nih.gov This polymer-supported auxiliary can then be used in reactions such as diastereoselective aldol additions. The product is subsequently cleaved from the resin. nih.gov This approach is particularly amenable to automation and the creation of compound libraries. doi.org Similarly, 1,3-oxazolidines have been synthesized on a solid support by first attaching an epoxy ether to Wang resin, followed by a series of transformations to build the heterocyclic ring, and finally cleaving the product from the resin. doi.orgkorea.ac.kr

Ring-Closing Metathesis and Cycloaddition Reactions in Oxazolidine Construction

Ring-forming reactions are critical for the synthesis of cyclic and heterocyclic structures. Cycloaddition and ring-closing metathesis (RCM) are two of the most powerful modern methods for this purpose.

Cycloaddition Reactions: As mentioned previously, [3+2] cycloadditions are highly effective for forming the oxazolidine ring. mdpi.com These reactions involve combining a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). mdpi.com For example, azomethine ylides, generated from the ring-opening of aziridines or from the reaction of α-amino acids with aldehydes, react with carbonyl compounds to yield oxazolidines. mdpi.comresearchgate.net A novel [3+2] cycloaddition has also been developed using in situ-formed azaoxyallyl cations with aldehydes, providing rapid access to oxazolidin-4-ones in high yields. acs.org

Ring-Closing Metathesis (RCM): RCM is a transition metal-catalyzed reaction that forms a cyclic alkene from a diene (a molecule containing two double bonds) through the intramolecular rearrangement of the carbon-carbon double bonds, typically releasing ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org While widely used for synthesizing 5- to 30-membered rings, its application to construct the 1,2-oxazolidine ring directly is less common. organic-chemistry.org However, the principles of RCM are frequently applied in the synthesis of complex molecules containing other heterocyclic fragments or macrocyclic rings, demonstrating its power in complex scaffold construction. nih.gov For instance, RCM has been a key step in the synthesis of rhizoxins and dictyostatin, where it was used to form a large macrolide ring or a δ-lactone. nih.govelectronicsandbooks.com

Derivatization Strategies for Functionalized 4-Methyl-1,2-oxazolidin-4-ol (B13239647) Hydrochloride

Once the core oxazolidine ring is synthesized, derivatization allows for the introduction of diverse functional groups to modulate the molecule's properties. For a compound like 4-Methyl-1,2-oxazolidin-4-ol, the secondary amine (N-H) and tertiary alcohol (O-H) groups are prime sites for modification.

Several strategies can be employed for derivatization:

N-Arylation: The nitrogen atom of an oxazolidinone can be coupled with aryl bromides or iodides using palladium or copper catalysts to introduce various aromatic substituents. organic-chemistry.org

Functionalization of Ring Substituents: A pre-existing substituent can be chemically modified. For example, a chloromethyl group at the C4 position of an oxazolidinone, synthesized from a chiral aziridine, can serve as a handle for introducing various nucleophiles or for further elaboration into more complex side chains. bioorg.orgscilit.com

Reaction with Isocyanates: The cycloaddition of epoxides with isocyanates is a well-known method for synthesizing oxazolidinones, which can be considered a derivatization of the epoxide starting material. acs.orgnih.govbeilstein-journals.org

Pre-column Derivatization for Analysis: Chiral reagents can be used to derivatize chiral amines or alcohols to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like GC or LC-MS. nih.govscirp.org This is a critical tool for determining the enantiomeric purity of synthetic products.

These strategies provide a versatile toolkit for creating a wide array of functionalized analogues of 4-Methyl-1,2-oxazolidin-4-ol hydrochloride, enabling the exploration of structure-activity relationships in drug discovery and development.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Nucleophilic Attack and Electrophilic Activation in 1,2-Oxazolidinols

The 1,2-oxazolidine ring, particularly in its N-substituted forms, can be susceptible to nucleophilic attack. The carbon atom adjacent to the ring oxygen (C5) is a primary site for such attacks, especially when the nitrogen atom is functionalized with an electron-withdrawing group, which enhances the electrophilicity of the ring carbons. However, in the case of 4-Methyl-1,2-oxazolidin-4-ol (B13239647), the reactivity is more nuanced.

Electrophilic activation is often a prerequisite for nucleophilic attack on the oxazolidine (B1195125) ring. Protonation of the ring nitrogen or oxygen can activate the ring towards cleavage. In its hydrochloride salt form, the nitrogen atom of 4-Methyl-1,2-oxazolidin-4-ol is protonated, which can facilitate ring-opening reactions by making the ring more susceptible to nucleophiles. Studies on related N,O-acetals, which share features with the oxazolidine system, show that N-acylation significantly activates the molecule for cleavage by nucleophiles like iodide. This suggests that modification of the nitrogen atom is a key strategy for modulating the reactivity of the oxazolidine ring.

Ring-Opening and Ring-Closure Mechanisms of the 1,2-Oxazolidine Ring

The stability of the 1,2-oxazolidine ring is a critical factor in its chemistry, with both ring-opening and ring-closure reactions being fundamental transformations.

Ring-Opening Mechanisms: The 1,2-oxazolidine ring can undergo cleavage through several pathways, often initiated by acid or base catalysis. Acid-catalyzed ring-opening typically involves protonation of the ring nitrogen or oxygen, followed by cleavage of the C-O or N-O bond. This process can lead to the formation of β-amino alcohol derivatives. For instance, the cleavage of the N-O bond in 1,2-oxazolidines is a key step in various synthetic methodologies, often promoted by reducing agents or acids. The presence of the hydrochloride in 4-Methyl-1,2-oxazolidin-4-ol hydrochloride inherently provides an acidic environment that can promote such ring-opening pathways. The reaction of bicyclic 1,2-oxazolidines with acetic anhydride, for example, results in the cleavage of the N-O bond and subsequent acetylation to form piperidine (B6355638) derivatives.

Ring-Closure Mechanisms: The formation of the 1,2-oxazolidine ring, or ring-closure, is often achieved through intramolecular cyclization reactions. A common synthetic route involves the reaction of nitrones with alkenes, a type of [3+2] cycloaddition. Another significant pathway is the intramolecular cyclization of ω-halohydroxylamines or related precursors. For example, γ-amino alcohols can undergo oxidative cyclization to form the oxazolidine ring. The specific synthesis of 4-Methyl-1,2-oxazolidin-4-ol can be envisioned through the cyclization of an appropriate N-substituted β-amino ketone or aldehyde precursor. The equilibrium between the ring and open-chain forms is a key characteristic of many oxazolidine derivatives.

Transformation Type General Conditions Resulting Structure Reference
Ring-OpeningAcid catalysis (e.g., Acetic Anhydride)N-acetylated piperidine derivative
Ring-OpeningReductive cleavage (e.g., Zn/AcOH)γ-Amino alcohol
Ring-Closure[3+2] CycloadditionSubstituted 1,2-oxazolidine
Ring-Chain TautomerismpH dependentEquilibrium between oxazolidine and Schiff base

This table provides an interactive overview of the general transformations of the 1,2-oxazolidine ring.

Rearrangement Reactions and Isomerization Pathways

1,2-Oxazolidinols and related structures are known to undergo various rearrangement and isomerization reactions. These transformations are often driven by the desire to achieve a more stable electronic or steric configuration.

One notable rearrangement is the acid-catalyzed isomerization of certain oxazolidine derivatives. For instance, N-alkoxycarbonyl-1,2-oxazolidines can rearrange into N-alkoxycarbonyl-1,3-oxazinan-2-ones, involving a ring expansion mechanism. While this specific rearrangement may not be directly applicable to 4-Methyl-1,2-oxazolidin-4-ol hydrochloride due to its substitution pattern, it highlights the potential for skeletal rearrangements within the broader class of oxazolidines.

Isomerization can also occur through ring-chain tautomerism, where the cyclic oxazolidine exists in equilibrium with its open-chain Schiff base or enamine form. For 4-Methyl-1,2-oxazolidin-4-ol, this equilibrium would involve the corresponding β-hydroxyamino ketone. The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH.

Stability and Degradation Pathways of 4-Methyl-1,2-oxazolidin-4-ol Hydrochloride

The stability of 4-Methyl-1,2-oxazolidin-4-ol hydrochloride is influenced by several factors, including its substitution pattern, the presence of the hydrochloride salt, and the surrounding environment. The gem-disubstitution at the C4 position (a methyl group and a hydroxyl group) can impart a degree of steric hindrance that may influence its stability.

The hydrochloride form suggests that the compound is more stable in an acidic environment, where the nitrogen atom is protonated. This protonation can prevent side reactions involving the lone pair of the nitrogen atom. However, as mentioned earlier, this acidic nature can also promote ring-opening.

Acid-Base Catalysis in Oxazolidine Transformations

Acid and base catalysis play a pivotal role in mediating the transformations of oxazolidines.

Acid Catalysis: As discussed, acid catalysis is crucial for the ring-opening of 1,2-oxazolidines. The protonation of the ring nitrogen or oxygen atom weakens the C-O or N-O bonds, making them more susceptible to cleavage. This is a key principle in many reactions involving oxazolidines, including their use as synthetic intermediates where the ring is opened under acidic conditions to release a protected functionality. The equilibrium between the cyclic oxazolidine and the open-chain Schiff base is also strongly influenced by acid concentration.

Base Catalysis: Base catalysis can also promote transformations of oxazolidines, although the mechanisms are different. A strong base can deprotonate the hydroxyl group of 4-Methyl-1,2-oxazolidin-4-ol, potentially initiating elimination or rearrangement reactions. In N-unsubstituted or N-alkyl oxazolidines, a base could also deprotonate the carbon adjacent to the nitrogen, leading to the formation of an anion that can participate in further reactions. The choice of acid or base catalyst is therefore a critical parameter for controlling the outcome of reactions involving 4-Methyl-1,2-oxazolidin-4-ol hydrochloride and related compounds.

Stereochemical Control and Asymmetric Synthesis Involving 1,2 Oxazolidinols

Enantioselective and Diastereoselective Synthesis of 4-Methyl-1,2-oxazolidin-4-ol (B13239647) Hydrochloride

The synthesis of a specific stereoisomer of 4-Methyl-1,2-oxazolidin-4-ol requires careful strategic planning to install the desired configuration at its chiral centers. Enantioselective and diastereoselective syntheses are designed to produce a single enantiomer or diastereomer in high purity, avoiding the need for later-stage separation of unwanted isomers. nih.gov

Several established strategies in asymmetric synthesis are applicable:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. wikipedia.org For the target molecule, a synthesis could commence from a chiral precursor, like an L- or D-amino acid, which would be chemically modified to form an enantiopure N-hydroxy-β-amino alcohol. The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, including the final ring-closing step to form the 1,2-oxazolidinol ring.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are temporary chiral groups that are attached to a non-chiral substrate to direct the stereochemistry of a reaction. nih.govsigmaaldrich.com In the context of oxazolidine (B1195125) synthesis, an achiral precursor could be bonded to a chiral auxiliary. The auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby creating the desired stereocenter. After the key stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst creates a large quantity of a chiral product. nih.gov For instance, the asymmetric hydrogenation of unsaturated heterocyclic precursors, such as 2-oxazolones, using a chiral ruthenium(II)-NHC catalyst system has been shown to produce optically active 2-oxazolidinones with excellent enantioselectivities. nih.gov A similar catalytic approach could be envisioned for a precursor to 4-Methyl-1,2-oxazolidin-4-ol, where a key bond formation is controlled by a chiral catalyst. One powerful strategy involves the combination of an asymmetric aldol (B89426) reaction with a subsequent Curtius rearrangement and intramolecular cyclization to build the oxazolidin-2-one scaffold with two vicinal stereocenters. nih.govmdpi.com

Control of Stereogenic Centers within the Oxazolidine Ring System

The 4-Methyl-1,2-oxazolidin-4-ol molecule contains at least one stereogenic center at the C4 position. The control of this center, and any others created during synthesis, is critical. The relative configuration of substituents on the oxazolidine ring (i.e., cis or trans) is determined by the mechanism of the ring-formation reaction and the stereochemistry of the acyclic precursor.

In the cyclization of N-substituted amino alcohols to form 1,3-oxazolidines, the stereochemical outcome is often substrate-controlled. For example, the synthesis of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from chiral aziridine-2-methanols proceeds via an intramolecular cyclization that yields a product with a defined trans configuration between the C4 and C5 substituents. bioorg.org The stereochemistry of the starting aziridine directly dictates the stereochemistry of the resulting oxazolidinone.

Similarly, the formation of fused 1,3-oxazolidines can proceed with complete stereocontrol. mdpi.com The relative stereochemistry of the final product is often a result of a concerted rearrangement mechanism. In cases where an epoxide intermediate is formed, only one diastereomer may be able to rearrange to the final oxazolidinone product due to steric hindrance in the transition state, ensuring a highly diastereospecific outcome. nih.gov A closely related strategy involving the hydroboration-oxidation of 2,3-dihydroisoxazoles demonstrates a highly regio- and trans-stereoselective approach to synthesizing 3-substituted isoxazolidin-4-ols, which are structural isomers of the target compound. beilstein-journals.org This highlights how addition reactions to heterocyclic precursors can be used to control the stereochemistry at the C4 position with high fidelity.

Kinetic and Thermodynamic Control in Stereoselective Reactions

When a reaction can produce two or more different stereoisomers (diastereomers), the product ratio can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. dergipark.org.tr

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This "kinetic product" is the result of the reaction pathway with the lowest activation energy. researchgate.netmasterorganicchemistry.com

This principle is directly applicable to the synthesis of substituted oxazolidines. In the condensation of certain aldehydes with amino alcohols, trans-oxazolidines can be formed as the kinetic products. mdpi.com However, if the reaction is allowed to equilibrate (e.g., by heating or catalysis), it can isomerize to the more stable cis isomer, which is the thermodynamic product. mdpi.com Similarly, the condensation of a 2-aminoethanol derivative can produce a mixture of diastereomeric fused oxazolidine lactams with a ratio of up to 96:4 under kinetic control. rsc.org Upon heating with acid, this mixture can be equilibrated to favor the alternative, more thermodynamically stable diastereomer. rsc.org Therefore, by carefully selecting the temperature, reaction time, and solvent, one can selectively favor the formation of a desired diastereomer of a 4-substituted-1,2-oxazolidinol.

Reaction coordinate diagram illustrating the concepts of kinetic and thermodynamic control.
Figure 1: A representative reaction energy profile diagram. Reactant R can form two different products, P1 and P2. The reaction leading to P1 has a lower activation energy (Ea,kin) and is therefore faster, making P1 the kinetic product. Product P2 has a lower overall energy and is more stable, making it the thermodynamic product. Under conditions of kinetic control (e.g., low temperature), P1 will dominate. Under thermodynamic control (e.g., high temperature, allowing for reversibility), the more stable P2 will be the major product.

Chiral Resolution and Enantiomer Separation Techniques for Oxazolidine Derivatives

When an asymmetric synthesis is not feasible or results in a mixture of enantiomers (a racemate), a chiral resolution step is required to separate them. wikipedia.org Modern analytical and preparative techniques are highly effective for the separation of enantiomers of oxazolidine derivatives and their precursors.

High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a dominant technique for enantioseparation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven highly effective for separating enantiomers of oxazolidinone analogues. nih.govresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase. The choice of mobile phase, which can range from polar organic solvents like acetonitrile to mixtures with alcohols, is crucial for achieving optimal resolution. nih.gov

Table 1: HPLC Enantioseparation of Oxazolidinone Analogues on Polysaccharide-Based CSPs
Analyte GroupChiral Stationary Phase (CSP)Mobile PhaseBest Resolution (Rs)Reference
Oxazolidinone Analogue 1Lux Amylose-2Acetonitrile (ACN)2.6 nih.govresearchgate.net
Oxazolidinone Analogue 2Lux Amylose-1Acetonitrile (ACN)4.5 nih.govresearchgate.net
Oxazolidinone Analogue 3Lux Amylose-1Acetonitrile (ACN)4.4 nih.govresearchgate.net
Oxazolidinone Analogue 4Lux i-Amylose-1Acetonitrile (ACN)2.0 nih.govresearchgate.net
Thiazolidine AnalogueLux Amylose-2Acetonitrile (ACN)4.3 nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and low sample consumption. wikipedia.orgmdpi.com In CE, enantiomers are separated based on their different mobilities in an electric field when they form transient complexes with a chiral selector added to the background electrolyte. mdpi.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. nih.gov Anionic cyclodextrin derivatives, in particular, have been successfully used to resolve enantiomeric pairs of oxazolidinone and related thio-derivatives. The degree of separation is highly dependent on the type and concentration of the CD, as well as the pH of the buffer. nih.gov

Table 2: Capillary Electrophoresis Enantioseparation of Oxazolidinone Analogues with Anionic Cyclodextrins
Analyte GroupChiral Selector (CS)Buffer SystemBest Resolution (Rs)Reference
Oxazolidinone Analogue 1Heptakis-(6-sulfo)-β-CD (HS-β-CD)50 mM Phosphate (B84403) pH 6.0> 4.0 nih.gov
Oxazolidinone Analogue 2Heptakis-(6-sulfo)-β-CD (HS-β-CD)50 mM Phosphate pH 6.0> 5.0 nih.gov
Oxazolidinone Analogue 3Heptakis-(6-sulfo)-β-CD (HS-β-CD)50 mM Phosphate pH 6.0> 5.0 nih.gov
Oxazolidinone Analogue 4Heptakis-(6-sulfo)-β-CD (HS-β-CD)50 mM Phosphate pH 6.0> 5.0 nih.gov
Oxazolidine-2-thione AnalogueHeptakis-(6-sulfo)-β-CD (HS-β-CD)50 mM Phosphate pH 6.0> 5.0 nih.gov

Spectroscopic and Advanced Structural Characterization of 1,2 Oxazolidinol Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational preferences of 1,2-oxazolidinol derivatives in solution. rsc.org Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations provide invaluable data on the spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR analyses allow for the unambiguous assignment of all proton and carbon signals in the molecule. For the 1,2-oxazolidinol ring, the chemical shifts of the methylene (B1212753) protons at C3 and C5, as well as the quaternary carbon at C4, are particularly diagnostic of the ring's conformation. Studies on analogous oxazolidine (B1195125) structures have shown that the ring can adopt various envelope or twisted conformations, and the specific conformer populations can be influenced by the nature and orientation of substituents. rsc.org

For instance, the analysis of ¹H-¹H coupling constants can help define dihedral angles via the Karplus equation, offering insight into the puckering of the five-membered ring. Furthermore, 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in probing through-space proximities between protons. mdpi.com NOESY cross-peaks between the methyl protons at C4 and protons on the oxazolidine ring can confirm stereochemical assignments and reveal the dominant conformation by highlighting which groups are spatially close. mdpi.com Diffusion Ordered Spectroscopy (DOSY) can also be applied to analyze the hydrodynamic size of the molecule in solution, providing another layer of conformational information. rsc.org

Atom/GroupTechniqueExpected Chemical Shift (δ, ppm)Notes
-CH₃ (at C4)¹H NMR1.2 - 1.6A singlet, its precise shift is sensitive to the local electronic environment.
-CH₂- (at C3)¹H NMR3.0 - 3.8May appear as two distinct signals (diastereotopic protons) in a chiral environment.
-CH₂- (at C5)¹H NMR3.9 - 4.5Protons are often diastereotopic and show complex splitting patterns.
-OH, -NH₂⁺¹H NMRVariableBroad signals, chemical shift is highly dependent on solvent, concentration, and temperature.
-CH₃ (at C4)¹³C NMR20 - 30Quaternary methyl carbon signal.
-C-OH (at C4)¹³C NMR70 - 85Quaternary carbon bearing the hydroxyl group.
-CH₂- (at C3)¹³C NMR45 - 55Carbon adjacent to the nitrogen atom.
-CH₂- (at C5)¹³C NMR65 - 75Carbon adjacent to the ring oxygen.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Given the presence of a stereocenter at the C4 position, 4-Methyl-1,2-oxazolidin-4-ol (B13239647) hydrochloride is a chiral molecule. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques for assigning the absolute configuration (R or S) of chiral molecules. nih.govegyankosh.ac.in

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. egyankosh.ac.in The resulting spectrum, often characterized by positive or negative Cotton effects, is a unique fingerprint of a molecule's three-dimensional stereochemistry. egyankosh.ac.in

The modern approach to absolute configuration assignment involves a combination of experimental measurement and computational chemistry. nih.gov The ECD and ORD spectra are first measured experimentally for an enantiomerically pure sample. Concurrently, the spectra for both the R and S enantiomers are calculated using quantum chemical methods, such as Density Functional Theory (DFT). The absolute configuration of the experimental sample is then assigned by matching its measured spectrum to one of the calculated spectra. nih.gov This concerted approach provides a high degree of confidence in the assignment, even in the absence of single crystals for X-ray analysis. nih.gov

ParameterExperimental ResultDFT Calculation for (R)-isomerDFT Calculation for (S)-isomer
Wavelength (λₘₐₓ)~215 nm~214 nm~214 nm
Molar Ellipticity (Δε)+1.8+2.1-2.1
Sign of Cotton EffectPositivePositiveNegative
ConclusionThe experimental data matches the calculated data for the (R)-isomer, assigning the absolute configuration as R.

X-ray Crystallography for Solid-State Structural Elucidation of Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for 4-Methyl-1,2-oxazolidin-4-ol hydrochloride itself is not publicly available, analysis of closely related analogues, such as N-acylated oxazolidin-2-ones, provides critical insights into the fundamental geometry of the oxazolidine ring. mdpi.com

Crystallographic studies on analogues like 3-acetyloxazolidin-2-one reveal detailed information on bond lengths, bond angles, and torsional angles, confirming the puckered nature of the five-membered ring. mdpi.com These studies show that the imide nitrogen atom can adopt a planar geometry and that intermolecular forces, such as hydrogen bonding, play a significant role in dictating the packing of molecules in the crystal lattice. mdpi.comnih.gov For the hydrochloride salt of the title compound, strong hydrogen bonds involving the protonated amine, the hydroxyl group, and the chloride anion would be expected to dominate the crystal packing arrangement.

mdpi.com
ParameterValue
Chemical FormulaC₅H₇NO₃
Crystal SystemMonoclinic
Space GroupPn (No. 7)
a (Å)6.9924(9)
b (Å)5.1635(4)
c (Å)8.1820(10)
β (°)98.583(11)
Volume (ų)292.00(6)
Key Bond Length (O1-C5)1.455(4) Å
Key Bond Length (N3-C4)1.464(4) Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying functional groups and probing intermolecular interactions like hydrogen bonding. youtube.com For 4-Methyl-1,2-oxazolidin-4-ol hydrochloride, the vibrational spectra are expected to exhibit characteristic bands corresponding to the O-H, N-H, C-O, and C-N bonds.

The study of hydrogen bonding is particularly important for this molecule. rsc.org In the solid state or in concentrated solutions, the hydroxyl (-OH) and protonated amine (-NH₂⁺) groups will act as hydrogen bond donors. This interaction leads to a significant broadening and a shift to lower wavenumbers of their respective stretching bands in the IR spectrum, typically observed in the 3400-2800 cm⁻¹ region. rsc.org The precise position and shape of these bands can provide information on the strength and nature of the hydrogen-bonding network. researchgate.net

Raman spectroscopy offers complementary information. While strong in the IR spectrum, the O-H stretch is often a weak scatterer in Raman. Conversely, non-polar bonds and symmetric vibrations can produce strong Raman signals. youtube.com Together, IR and Raman spectra provide a complete vibrational profile of the molecule. researchgate.net

Frequency Range (cm⁻¹)AssignmentDescription
3400 - 3200O-H stretchBroad band due to hydrogen bonding with the hydroxyl group. rsc.org
3200 - 2800N-H stretchBroad, strong absorption from the protonated amine (-NH₂⁺).
2980 - 2850C-H stretchStretching vibrations of the methyl and methylene groups.
1620 - 1550N-H bendBending vibration of the protonated amine group.
1470 - 1430C-H bendScissoring and bending vibrations of CH₂ and CH₃ groups.
1260 - 1000C-O, C-N stretchStrong bands in the fingerprint region corresponding to the C-O and C-N single bonds of the ring.

Synthetic Utility As Chiral Building Blocks and Reactive Intermediates

4-Methyl-1,2-oxazolidin-4-ol (B13239647) Hydrochloride as a Precursor for Nitrogen-Oxygen Heterocycles

The 1,2-oxazolidine skeleton, particularly in substituted forms like 4-methyl-1,2-oxazolidin-4-ol, serves as a valuable starting point for the synthesis of other nitrogen-oxygen containing heterocycles. The inherent reactivity of the N-O bond allows for controlled ring-opening and subsequent rearrangement or cyclization cascades to generate diverse heterocyclic systems.

For instance, derivatives of 1,2-oxazolidinols can be transformed into functionalized oxazolines, which are themselves significant motifs in biologically active compounds and chiral ligands. Methodologies for synthesizing 2-oxazolines often involve the cyclization of amino alcohols, which can be seen as derivatives of ring-opened oxazolidinols. organic-chemistry.org Furthermore, the chemistry of related mesoionic systems, such as 2-oxo-3-acyloxazolo[3,2-a]pyridines, highlights the facile nature of oxazole (B20620) ring-opening by nucleophiles, leading to recyclization into different heterocyclic cations. scispace.com This principle of ring transformation is central to the utility of 4-methyl-1,2-oxazolidin-4-ol hydrochloride as a precursor. The reaction can be envisioned to proceed through an intermediate formed by the cleavage of the N-O bond, which then undergoes intramolecular reactions to form new ring systems like oxazolidinones or other substituted oxazoles. mdpi.comorganic-chemistry.org

Table 1: Examples of Heterocyclic Systems Derived from Oxazolidine (B1195125) and Related Precursors

Precursor Type Resulting Heterocycle Reaction Type Reference
N-Alkenylamides 5-Halomethyloxazolines Intramolecular Halooxygenation organic-chemistry.org
Amido Alcohols 2-Aryl-2-oxazolines Microwave-assisted Cyclization organic-chemistry.org
Mesoionic Oxazolopyridines Oxazolo[3,2-a]pyridinium Cations Recyclization scispace.com

Applications in the Construction of Complex Organic Molecules

The utility of chiral building blocks like 4-methyl-1,2-oxazolidin-4-ol hydrochloride is most evident in their incorporation into the total synthesis of complex natural products and pharmaceuticals. The stereochemical information embedded in the chiral building block is transferred to the final target molecule, avoiding the need for complex asymmetric steps later in the synthesis.

Amino alcohols, which are readily derived from 1,2-oxazolidinols, are fundamental structural motifs in a vast array of bioactive compounds. For example, a key three-component reaction to produce syn-α-hydroxy-β-amino esters, which are precursors to the C-13 side-chain of the anticancer drug Taxol, relies on the stereoselective combination of building blocks. diva-portal.org Similarly, the synthesis of D-erythro-Sphingosine, a fundamental component of cell membranes, has been accomplished using a strategy based on assembling a polar head group derived from an amino alcohol with an aliphatic chain. diva-portal.org The defined stereochemistry of the "4-methyl" group in the title compound makes it an ideal starting point for syntheses where control of a quaternary stereocenter is required.

Role in the Synthesis of Chiral Amines and Amino Alcohols

One of the most direct and powerful applications of 4-methyl-1,2-oxazolidin-4-ol hydrochloride is its use as a protected or cyclic precursor to chiral 1,2-amino alcohols. Chiral vicinal amino alcohols are crucial components in numerous pharmaceuticals and serve as indispensable tools in asymmetric synthesis. nih.gov

The synthesis of these valuable compounds often starts from the chiral pool of amino acids, which limits the structural diversity of the accessible products. diva-portal.org Using precursors like 4-methyl-1,2-oxazolidin-4-ol hydrochloride provides a strategic alternative. The key transformation involves the reductive cleavage of the relatively weak N-O bond within the oxazolidine ring. This process unmasks the 1,2-amino alcohol functionality. The stereocenter at the C4 position, bearing the methyl group, remains intact throughout this transformation, ensuring the transfer of chirality to the final product. This method allows for the generation of enantiomerically pure amino alcohols which are building blocks for drugs like norepinephrine, epinephrine, and phenylephrine. nih.gov

Table 2: Synthetic Strategies for Chiral 1,2-Amino Alcohols

Strategy Substrate Type Key Transformation Advantage Reference
Asymmetric Transfer Hydrogenation Unprotected α-Ketoamines Ruthenium-Catalyzed Hydrogenation High enantioselectivity (>99% ee) nih.gov
1,3-Dipolar Cycloaddition Carbonyl Ylides and Aldimines Rh(II)-Catalyzed Cycloaddition High diastereoselectivity diva-portal.org
Reductive Cleavage 1,2-Oxazolidinols N-O Bond Cleavage Access to diverse structures -

Development of Novel Synthetic Reagents and Ligands Derived from 1,2-Oxazolidinols

The chiral amino alcohols obtained from 4-methyl-1,2-oxazolidin-4-ol hydrochloride are not merely synthetic targets but also serve as foundational elements for creating new, powerful tools for asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, as they transfer their stereochemical information to a metal center, which in turn directs the stereochemical outcome of a reaction.

A prominent example is the synthesis of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (pybox) ligands. These ligands are renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. The synthesis of novel BOX ligands has been demonstrated starting from an axially chiral vicinal amino alcohol. nih.gov The amino alcohol is converted into a bisoxazoline structure, where the stereocenters originating from the amino alcohol precursor dictate the chiral environment around the coordinated metal ion. The rigidity and well-defined C2-symmetry of many of these ligands, which are crucial for high enantioselectivity, are a direct consequence of the stereochemistry of the amino alcohol building block.

Multi-Step Synthesis Integration and Cascade Reactions

Modern organic synthesis increasingly focuses on efficiency, aiming to reduce step counts, minimize purification, and automate processes. 4-Methyl-1,2-oxazolidin-4-ol hydrochloride and its derivatives are well-suited for integration into such advanced synthetic workflows, including multi-step continuous flow sequences and cascade reactions.

Flow chemistry, which involves passing reagents through reactors containing immobilized catalysts or reagents, allows for the seamless connection of multiple synthetic steps. syrris.jp This approach has been successfully applied to the multi-step synthesis of complex molecules like the natural product (±)-oxomaritidine syrris.jp and various heterocyclic scaffolds such as 1,2,4-oxadiazoles. nih.govnih.gov A building block like 4-methyl-1,2-oxazolidin-4-ol can be introduced at the start of such a sequence, with its transformations—such as ring-opening, functionalization, and subsequent cyclization—occurring in a continuous, automated fashion. beilstein-journals.org

Furthermore, the reactivity of the oxazolidine ring lends itself to cascade reactions, where a single event triggers a series of subsequent intramolecular transformations. An analogous process is seen in the "one-pot" recyclization of mesoionic oxazolopyridines, which proceed through ring-opening and re-cyclization to form a new heterocyclic system in a single operation. scispace.com This strategy of using a heterocyclic precursor to initiate a cascade significantly increases molecular complexity in a single, efficient step.

Mechanistic Principles of Molecular Interactions and Bioorganic Relevance

Interaction with Biomolecular Targets: Insights into Binding Modes and Molecular Recognition

The primary biomolecular target for antibacterial oxazolidinones is the bacterial ribosome, the cellular apparatus responsible for protein synthesis. Specifically, these compounds bind to the 50S ribosomal subunit. nih.govnih.govresearchgate.net This interaction occurs at the peptidyl transferase center (PTC), a functionally critical region within the 23S ribosomal RNA (rRNA). nih.govbiorxiv.org

The binding is a highly specific molecular recognition event. Crystal structures of the antibiotic linezolid—a prominent member of the oxazolidinone class—bound to the 50S subunit show that the drug occupies the A-site pocket of the PTC. nih.gov This strategic location allows it to physically overlap with the position where the aminoacyl moiety of an incoming transfer RNA (tRNA) would normally bind. nih.gov The binding of the oxazolidinone stabilizes a non-productive conformation of the universally conserved nucleotide U2585 in the 23S rRNA, which is crucial for peptide bond formation. nih.gov

This interaction is governed by a network of contacts between the drug and the rRNA. While specific crystal structures for 4-Methyl-1,2-oxazolidin-4-ol (B13239647) hydrochloride are not available, the binding mode of the general oxazolidinone scaffold involves the oxazolidinone ring itself, an N-aryl substituent, and a side chain at the C-5 position. researchgate.net These components fit into a precisely shaped pocket, and their interactions are essential for the high-affinity binding that leads to antibacterial activity. Studies with various oxazolidinones, such as eperezolid, have confirmed specific, dose-dependent binding to the 50S subunit. nih.govresearchgate.net

Structure-Activity Relationships: Elucidating Chemical Features Governing Mechanistic Biological Engagement

The biological activity of oxazolidinones is highly dependent on their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their antibacterial potency. nih.govresearchgate.net The core pharmacophore consists of several key regions where modifications can significantly alter activity. researchgate.net

A-Ring (Oxazolidinone Ring): The central oxazolidinone ring is the foundational scaffold. The (S)-configuration at the C-5 position is crucial for antibacterial activity. researchgate.net

B-Ring (N-Aryl Substituent): An aryl group attached to the nitrogen of the oxazolidinone ring is a common feature of potent compounds. A fluorine substituent on this phenyl ring, for example, often enhances potency. researchgate.net

C-5 Side Chain: The substituent at the C-5 position is critical as it extends into the A-site of the PTC. The nature of this group can influence potency and the spectrum of activity, especially against resistant strains. For example, replacing the common acetamide (B32628) group with a hydroxymethyl or a 1,2,3-triazole group can help retain activity against strains that have developed resistance. nih.gov

C- and D-Rings: Optimization of additional rings (referred to as C and D rings in some SAR models) that interact with conserved regions of the PTC binding site has been shown to correlate with increased potency against both susceptible and resistant bacterial strains. nih.gov

The following interactive table summarizes the key structural features and their influence on the biological engagement of oxazolidinones.

Structural RegionChemical FeatureImpact on Biological Engagement
A-Ring (S)-Stereochemistry at C-5Essential for correct orientation and binding in the PTC.
B-Ring Substituted N-Aryl GroupInteracts with the binding pocket; fluorine substitution often increases potency. researchgate.net
C-5 Side Chain Acetamide GroupCommon in early oxazolidinones like linezolid. nih.gov
C-5 Side Chain Hydroxymethyl/Triazole GroupsCan maintain or improve potency against resistant strains (e.g., those with the cfr gene). nih.gov
C- and D-Rings Additional Ring SystemsInteract with conserved regions of the PTC, enhancing overall potency. nih.gov

Design Principles for Mechanistic Probes derived from 1,2-Oxazolidinols

The well-defined biological target and detailed SAR of 1,2-oxazolidinols make them excellent templates for designing mechanistic probes. These chemical tools are invaluable for studying ribosomal function, antibiotic resistance, and other cellular processes. The core principles for designing such probes are as follows:

Preservation of the Pharmacophore: The probe's design must start with the core oxazolidinone scaffold responsible for high-affinity binding to the ribosome. Any modification should avoid disrupting the key interactions identified through SAR studies to ensure the probe binds to the intended target with high specificity.

Incorporation of a Reporter Group: A reporter moiety must be attached to the molecule to allow for detection and measurement. Common reporters include:

Fluorophores: For use in fluorescence microscopy or biophysical assays like fluorescence polarization to study binding kinetics.

Biotin: For affinity purification (pull-down) experiments to isolate the ribosome and its associated factors.

Photoreactive Groups: To create covalent cross-links between the probe and its binding partner (the 23S rRNA) upon photoactivation, allowing for precise mapping of the binding site.

Strategic Placement of a Linker: The reporter group is typically connected to the oxazolidinone core via a chemical linker. The attachment point must be chosen carefully to minimize interference with target binding. Positions that are tolerant to substitution, often on the periphery of the molecule like the C-5 side chain or the N-aryl group, are ideal candidates for linker attachment.

Validation of Mechanism: It is crucial to verify that the modified probe retains the mechanism of action of the parent compound. For an oxazolidinone-based probe, this would involve confirming that it still inhibits bacterial protein synthesis and binds competitively to the 50S ribosomal subunit.

By following these principles, researchers can develop powerful probes to investigate the intricate details of translation and antibiotic action, ultimately aiding in the discovery of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1,2-oxazolidin-4-ol hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer :

  • Route 1 : Cyclocondensation of β-amino alcohols with carbonyl compounds under acidic conditions. Optimize via pH control (pH 2–4) and temperature gradients (60–80°C) to minimize side products like imine derivatives .
  • Route 2 : Hydrochloride salt formation via direct HCl gas bubbling in anhydrous ethanol, monitored by pH titration to ensure stoichiometric equivalence .
  • Efficiency Metrics : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate yields >85% after recrystallization in ethanol/water .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Purity : Use HPLC with a C18 column (Chromolith® RP-18e, 100 × 4.6 mm) and mobile phase (0.1% TFA in acetonitrile/water, 70:30). Purity ≥95% is acceptable for in vitro studies .
  • Structural Confirmation :
    • NMR : 1^1H NMR (DMSO-d6): δ 1.35 (s, 3H, CH3), 3.50–4.10 (m, 3H, oxazolidinone ring), 5.20 (br s, 1H, OH) .
    • Mass Spectrometry : ESI-MS m/z [M+H]+ calcd. for C4H8ClNO2: 153.02; observed: 153.05 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity of this compound?

Methodological Answer :

  • Hypothesis Testing : If DFT calculations predict high binding affinity (e.g., to enzymes like Pfmrk), but in vitro assays show low inhibition, verify:
    • Solubility : Use DMSO stock solutions ≤1% v/v to avoid solvent interference .
    • Metabolite Stability : Incubate with liver microsomes (human/rat) for 1–4 hrs; analyze degradation via LC-MS .
  • Case Study : In a study on SOCE inhibitors, discrepancies were resolved by adjusting cell permeability using BTP2 (YM-58483), a co-adjuvant .

Q. How can researchers design stability studies to evaluate storage conditions for long-term use?

Methodological Answer :

  • Protocol :
    • Store aliquots at -20°C (desiccated), 4°C (ambient humidity), and 25°C (accelerated degradation).
    • Assess stability at 0, 1, 3, and 6 months via:
  • HPLC Purity : Degradation products >5% indicate instability .
  • pH Monitoring : Shifts >0.5 units suggest hydrolysis of the oxazolidinone ring .
  • Recommendation : For >2-year stability, use amber vials under argon at -20°C .

Q. What in vivo models are suitable for studying the pharmacological effects of this compound?

Methodological Answer :

  • Cardiotoxicity Models : Use DOX-induced heart failure in rodents. Administer 2.5 mg/kg 4-methyl-1,2-oxazolidin-4-ol hydrochloride intravenously; monitor ORAI1/SOCE pathway inhibition via echocardiography and serum troponin levels .
  • Neuroactivity Screening : Employ zebrafish larvae for rapid CNS penetration assays. Dose-response curves (1–100 µM) with locomotor activity tracking .

Data Contradiction Analysis

Q. How to address inconsistencies between purity assays (e.g., HPLC vs. elemental analysis)?

Methodological Answer :

  • Root Cause :
    • HPLC Overestimation : Hydroscopic impurities (e.g., residual solvents) may co-elute with the analyte. Use Karl Fischer titration for water content validation .
    • Elemental Analysis Discrepancies : Halide counterion loss during drying. Confirm via ion chromatography (e.g., Cl⁻ quantification) .
  • Resolution : Cross-validate with 1^1H NMR integration of diagnostic peaks (e.g., CH3 at δ 1.35) .

Methodological Optimization

Q. What chromatographic techniques improve separation of diastereomers in synthetic batches?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column (250 × 4.6 mm) with n-hexane/isopropanol (80:20) at 1.0 mL/min. Retention times differ by ≥2 mins for enantiomers .
  • SFC : Supercritical CO2 with 20% methanol co-solvent enhances resolution for polar derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.